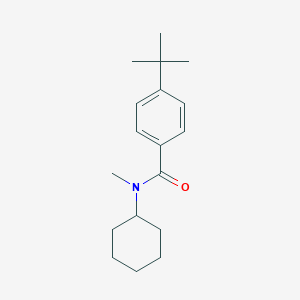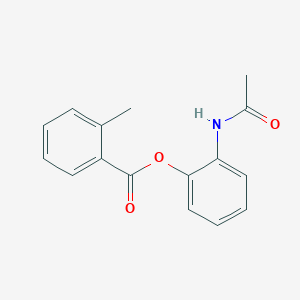![molecular formula C24H26N2O2 B250152 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B250152.png)
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide, also known as BAA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BAA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce beta-amyloid protein accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its diverse range of biological activities, which makes it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide research. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is to investigate its safety and efficacy in humans, which may lead to its clinical use. Additionally, future studies may explore the potential of this compound as a drug delivery system or as a tool for imaging and diagnosis. Overall, this compound has shown great promise in scientific research and has the potential to make a significant impact in the field of medicine.
Synthesemethoden
The synthesis of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide involves the reaction between 4-(diethylamino)benzaldehyde and 4-bromobiphenyl in the presence of a base, followed by the addition of N-(tert-butoxycarbonyl)-glycine. The resulting product is then deprotected using trifluoroacetic acid to yield this compound. This method has been reported to provide high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that this compound has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C24H26N2O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)18-28-23-16-10-20(11-17-23)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
HPCAHWWGRSSBRZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
